4-Methyl-3-(piperidin-4-yl)pyridine
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Overview
Description
4-Methyl-3-(piperidin-4-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a piperidine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-(piperidin-4-yl)pyridine typically involves the reaction of pyridine derivatives with piperidine. One common method is the reductive amination of 4-methylpyridine with piperidine using a suitable reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation reactors can also be employed to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-3-(piperidin-4-yl)pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: N-bromosuccinimide in the presence of a radical initiator.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced forms of the compound, such as this compound alcohols.
Substitution: Halogenated derivatives like this compound bromides.
Scientific Research Applications
4-Methyl-3-(piperidin-4-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies and enzyme inhibition assays.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties
Mechanism of Action
The mechanism of action of 4-Methyl-3-(piperidin-4-yl)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity .
Comparison with Similar Compounds
4-(piperidin-4-yl)pyridine: Shares a similar structure but lacks the methyl group at the 4-position of the pyridine ring.
3-(piperidin-4-yl)pyridine: Similar structure with the piperidine moiety attached at the 3-position of the pyridine ring.
4-Methylpyridine: Lacks the piperidine moiety but shares the methyl substitution on the pyridine ring.
Uniqueness: 4-Methyl-3-(piperidin-4-yl)pyridine is unique due to the presence of both the methyl group and the piperidine moiety, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C11H16N2 |
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Molecular Weight |
176.26 g/mol |
IUPAC Name |
4-methyl-3-piperidin-4-ylpyridine |
InChI |
InChI=1S/C11H16N2/c1-9-2-5-13-8-11(9)10-3-6-12-7-4-10/h2,5,8,10,12H,3-4,6-7H2,1H3 |
InChI Key |
XSJDMSOYLAQPTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)C2CCNCC2 |
Origin of Product |
United States |
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